molecular formula C7H14O2 B11954329 2-Isopropyl-1,3-dioxane CAS No. 5702-49-8

2-Isopropyl-1,3-dioxane

Cat. No.: B11954329
CAS No.: 5702-49-8
M. Wt: 130.18 g/mol
InChI Key: JUTVXESYHPHLKJ-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-1,3-dioxane can be synthesized through the acetalization of isopropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Isopropyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug delivery mechanisms is ongoing.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Isopropyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: The parent compound, which lacks the isopropyl group.

    2-Methyl-1,3-dioxane: A similar compound with a methyl group instead of an isopropyl group.

    1,3-Dioxolane: A five-membered ring analog with similar chemical properties.

Uniqueness

2-Isopropyl-1,3-dioxane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

5702-49-8

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C7H14O2/c1-6(2)7-8-4-3-5-9-7/h6-7H,3-5H2,1-2H3

InChI Key

JUTVXESYHPHLKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCCCO1

Origin of Product

United States

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